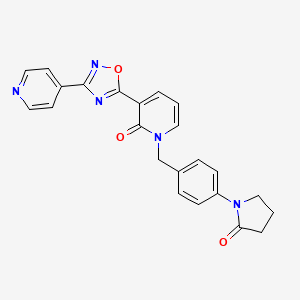
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H19N5O3 and its molecular weight is 413.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features multiple functional groups, including a pyridine ring, an oxadiazole moiety, and a pyrrolidine derivative. Its structural complexity contributes to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 25 μM. Additionally, in vivo experiments showed a reduction in tumor growth in xenograft models treated with this compound .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 μg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been shown to selectively inhibit certain enzymes involved in metabolic pathways, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The IC50 values for BChE were reported at 46.42 μM and for AChE at 157.31 μM, indicating a higher selectivity towards BChE .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
- Enzyme Interaction : The interaction with cholinesterases is believed to involve competitive inhibition, altering neurotransmitter levels and affecting synaptic transmission.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A group investigated the effects of the compound on MCF7 cells and found that it significantly reduced cell viability over time.
- Antimicrobial Efficacy : Another study tested various derivatives of oxadiazole compounds against bacterial strains and found that modifications to the pyridine ring enhanced antibacterial activity.
Data Summary
| Biological Activity | IC50 Value | Test System |
|---|---|---|
| Anticancer (MCF7) | 25 μM | In vitro |
| Antimicrobial (S.aureus) | 8 μg/mL | In vitro |
| BChE Inhibition | 46.42 μM | Enzyme assay |
| AChE Inhibition | 157.31 μM | Enzyme assay |
Eigenschaften
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c29-20-4-2-14-28(20)18-7-5-16(6-8-18)15-27-13-1-3-19(23(27)30)22-25-21(26-31-22)17-9-11-24-12-10-17/h1,3,5-13H,2,4,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRNKLQJIHCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














